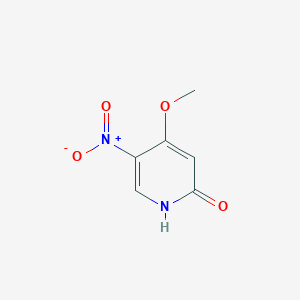

4-Methoxy-5-nitropyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXOGUKAXIFZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650078 | |

| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607373-82-0 | |

| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one, a valuable intermediate in the development of various biologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step process. The general strategy involves the initial preparation of the precursor, 4-methoxypyridin-2(1H)-one, followed by a regioselective nitration at the C5 position.

The proposed synthetic route is as follows:

-

O-Methylation of 4-hydroxy-2-pyridone: The synthesis commences with the selective O-methylation of commercially available 4-hydroxy-2-pyridone. This step is crucial for introducing the methoxy group at the 4-position of the pyridinone ring.

-

Nitration of 4-methoxypyridin-2(1H)-one: The intermediate, 4-methoxypyridin-2(1H)-one, is then subjected to electrophilic nitration. The electron-donating nature of the methoxy group and the directing effect of the pyridinone ring system favor the introduction of the nitro group at the 5-position.

The overall synthesis pathway is illustrated in the following diagram:

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-Methoxypyridin-2(1H)-one

The O-methylation of 4-hydroxy-2-pyridone can be achieved using a suitable methylating agent in the presence of a base. While various methylating agents like dimethyl sulfate and methyl iodide can be employed, this protocol details a procedure using methyl iodide.

Experimental Workflow:

Caption: Experimental workflow for the O-methylation of 4-hydroxy-2-pyridone.

Protocol:

-

To a solution of 4-hydroxy-2-pyridone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the suspension at room temperature for a short period to facilitate the formation of the corresponding phenoxide.

-

Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-methoxypyridin-2(1H)-one.

Step 2: Synthesis of this compound

The nitration of 4-methoxypyridin-2(1H)-one is a critical step that requires careful control of the reaction conditions to ensure regioselectivity and safety. A mixture of concentrated nitric acid and sulfuric acid is a commonly used nitrating agent.

Experimental Workflow:

Caption: Experimental workflow for the nitration of 4-methoxypyridin-2(1H)-one.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 4-methoxypyridin-2(1H)-one (1 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature remains low.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid while cooling in an ice bath.

-

Add the prepared nitrating mixture dropwise to the solution of the pyridinone in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature and stir for an additional period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acid.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. O-Methylation | 4-Hydroxy-2-pyridone | Methyl iodide, Potassium carbonate | DMF | 60-80 | 4-6 | 70-85 | >95 |

| 2. Nitration | 4-Methoxypyridin-2(1H)-one | Concentrated Nitric Acid, Sulfuric Acid | - | 0-5 | 2-4 | 80-90 | >98 |

Safety Precautions

-

Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitration Reaction: Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain strict temperature control and add reagents slowly.

-

Methyl Iodide: Methyl iodide is a toxic and volatile substance. Handle it in a fume hood and wear appropriate gloves.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions.

An In-depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance in the development of targeted therapeutics, particularly inhibitors of Rho-Kinase and AKT kinase. While specific experimental data for some physical and spectral properties are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context based on structurally related compounds.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Hydroxy-4-methoxy-5-nitropyridine and 4-Methoxy-5-nitropyridin-2-ol, is a functionalized pyridinone derivative. Its core structure, featuring a methoxy and a nitro group, provides versatile handles for further chemical modifications, making it a valuable precursor in multi-step organic syntheses.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 170.12 g/mol | [1][3] |

| CAS Number | 607373-82-0 | [3][4] |

| Appearance | Neat (Assumed solid) | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons, and protons on the pyridinone ring. The exact chemical shifts and coupling constants would depend on the solvent and instrument frequency. |

| ¹³C NMR | Resonances for the six carbon atoms, including the carbonyl carbon, carbons of the aromatic ring, and the methoxy carbon. |

| IR | Characteristic absorption bands for N-H stretching (pyridinone tautomer), C=O stretching (carbonyl), N-O stretching (nitro group), C-O stretching (methoxy group), and aromatic C-H and C=C stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 170.12 g/mol , along with characteristic fragmentation patterns. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridinones. A common approach involves the nitration of a corresponding pyridinone precursor.

Plausible Experimental Protocol for Synthesis

A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and subsequent functional group manipulations. For instance, a multi-step synthesis could involve the nitration of a 4-methoxypyridin-2(1H)-one precursor.

General Procedure:

-

Nitration: The 4-methoxypyridin-2(1H)-one precursor would be carefully treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position.

-

Work-up and Purification: The reaction mixture would then be neutralized and the crude product extracted using a suitable organic solvent. Purification would likely be achieved through recrystallization or column chromatography to yield the final product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the nitro group, the methoxy group, and the pyridinone ring itself. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a crucial handle for introducing further diversity. This transformation is typically achieved using standard reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This amino intermediate is a key component in the synthesis of various kinase inhibitors.

-

Nucleophilic Aromatic Substitution: The methoxy group can potentially be displaced by strong nucleophiles, although this would depend on the specific reaction conditions and the activation provided by the other ring substituents.

Role in Drug Discovery and Development

This compound is a significant building block in the synthesis of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This compound serves as a precursor for the synthesis of inhibitors for:

-

Rho-Kinase (ROCK): These enzymes are involved in regulating cell shape and motility. Inhibitors of ROCK have shown therapeutic potential in treating cardiovascular diseases such as hypertension.[1]

-

AKT Kinase (Protein Kinase B): AKT is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibitors of AKT are being actively investigated as anti-cancer agents.[1]

The general workflow for its utilization in drug discovery is visualized below.

Caption: Logical workflow illustrating the role of this compound in kinase inhibitor synthesis.

The synthesis of these inhibitors often involves the reduction of the nitro group on the this compound ring to an amine. This amine then serves as a point of attachment for other molecular fragments through amide bond formation or other coupling reactions, ultimately leading to the final, biologically active molecule.

Safety and Handling

Specific safety and handling data for this compound are not detailed in the available literature. However, based on the presence of a nitro group, it should be handled with care as nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-nitropyridin-2(1H)-one is a substituted pyridinone derivative. The presence of a methoxy group, a nitro group, and the pyridinone core suggests its potential utility as a building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for elucidating its structural features. This guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of the substituent groups on the pyridinone ring system, by comparing with data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 11.0 - 13.0 | br s | - |

| H-6 | 7.8 - 8.2 | d | ~3 |

| H-3 | 6.2 - 6.6 | d | ~3 |

| OCH₃ | 3.9 - 4.2 | s | - |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-4 (C-OCH₃) | 155 - 160 |

| C-5 (C-NO₂) | 135 - 140 |

| C-6 | 130 - 135 |

| C-3 | 95 - 105 |

| OCH₃ | 55 - 60 |

Solvent: DMSO-d₆. Reference: DMSO-d₆ at δ 39.52 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 2900 | Medium, Broad |

| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Weak |

| C=O Stretch (Amide) | 1680 - 1640 | Strong |

| C=C Stretch | 1620 - 1580 | Medium |

| N-O Stretch (Asymmetric) | 1550 - 1510 | Strong |

| N-O Stretch (Symmetric) | 1360 - 1320 | Strong |

| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 171.0404 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 169.0248 | Molecular ion peak (negative ion mode) |

| [M+Na]⁺ | 193.0223 | Sodium adduct |

| [M-NO₂]⁺ | 125.0448 | Fragment corresponding to loss of nitro group |

Molecular Formula: C₆H₆N₂O₄. Molecular Weight: 170.12 g/mol .

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire spectra in both positive and negative ion modes.

-

Typical mass range: m/z 50-500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

An In-Depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one (CAS: 607373-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective inhibitors for Rho-kinase (ROCK) and Akt kinase. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a pyridinone derivative with the chemical formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structure is characterized by a pyridin-2(1H)-one core substituted with a methoxy group at the 4-position and a nitro group at the 5-position.

| Property | Value | Reference |

| CAS Number | 607373-82-0 | [3] |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| Molecular Weight | 170.12 g/mol | [1][3] |

| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1] |

Synthesis

A general workflow for the synthesis of substituted pyridin-2(1H)-ones is depicted below:

Caption: Generalized synthetic workflow for pyridinone derivatives.

Biological Significance and Applications

This compound serves as a critical intermediate in the synthesis of inhibitors targeting two key kinases in cellular signaling: Rho-kinase (ROCK) and Akt kinase.[1]

Precursor to Rho-Kinase (ROCK) Inhibitors

This compound is utilized in the preparation of Rho-Kinase inhibitors that exhibit antihypertensive activity.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, and actin cytoskeleton organization.[6] Inhibition of the ROCK pathway is a therapeutic strategy for various conditions, including hypertension, glaucoma, and erectile dysfunction.[6][7]

Rho-Kinase Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of vascular smooth muscle contraction. Upon activation by G-protein coupled receptors, RhoA-GTP activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated myosin light chain (MLC), resulting in smooth muscle contraction.

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.

Precursor to Akt Kinase Inhibitors

This compound is also a key starting material for the synthesis of aminofurans, which act as potent inhibitors of Akt kinase.[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making Akt an attractive target for cancer therapy.[8][9]

Akt Signaling Pathway

The PI3K/Akt pathway is activated by growth factors, which leads to the activation of PI3K and the subsequent phosphorylation of PIP2 to PIP3. Akt is then recruited to the plasma membrane and activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of inhibitors using this compound would be found within the primary literature, such as the referenced articles by Rouse, M. et al. and Stavenger, R. et al. For general guidance, the following are representative protocols for kinase inhibition assays.

General ROCK Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds against ROCK.

| Step | Procedure |

| 1. Reagent Preparation | Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, ROCK enzyme solution, and substrate solution (e.g., a fluorescently labeled peptide). |

| 2. Compound Preparation | Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions. |

| 3. Assay Reaction | In a microplate, add the assay buffer, ROCK enzyme, and test compound. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. |

| 4. Kinase Reaction Initiation | Initiate the kinase reaction by adding the ATP and substrate solution. |

| 5. Incubation | Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). |

| 6. Reaction Termination | Stop the reaction by adding a stop solution (e.g., EDTA). |

| 7. Detection | Measure the signal (e.g., fluorescence) using a plate reader. |

| 8. Data Analysis | Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. |

Experimental Workflow for ROCK Inhibition Assay

Caption: Workflow for a typical ROCK inhibition assay.

General Akt Kinase Inhibition Assay Protocol

This protocol outlines a general method for evaluating the inhibitory potential of compounds against Akt kinase.[8]

| Step | Procedure |

| 1. Reagent Preparation | Prepare kinase buffer, ATP solution, purified Akt enzyme, and a suitable substrate (e.g., GSK3α/β peptide). |

| 2. Compound Incubation | Incubate the test compounds or vehicle control (e.g., DMSO) with the purified Akt kinase in a suitable buffer at 37°C for a specified time (e.g., 30 minutes).[8] |

| 3. Kinase Reaction | Initiate the reaction by adding the substrate and ATP. |

| 4. Incubation | Allow the reaction to proceed at 37°C for a defined period. |

| 5. Detection | Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.[10] |

| 6. Data Analysis | Determine the percentage of kinase activity inhibition at various compound concentrations and calculate the IC₅₀ value.[8] |

Experimental Workflow for Akt Inhibition Assay

Caption: Workflow for a typical Akt kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its utility in the development of both Rho-kinase and Akt kinase inhibitors underscores its importance in medicinal chemistry and drug discovery. The information provided in this technical guide, including the overview of its properties, applications, and general experimental approaches, is intended to facilitate further research and development in these critical therapeutic areas. Researchers are encouraged to consult the primary literature for specific, detailed protocols and to further explore the potential of this compound in developing novel therapeutics.

References

- 1. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxy-5-nitro-1H-pyridin-2-one | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Methoxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 4-Methoxy-5-nitropyridin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 170.12 g/mol | [1][2][3] |

| CAS Number | 607373-82-0 | [1][4] |

| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1][5] |

Role in Synthesis

This compound is a valuable building block in medicinal chemistry, primarily utilized in the preparation of kinase inhibitors. Notably, it serves as a precursor for the synthesis of Rho-Kinase (ROCK) inhibitors, which are investigated for their therapeutic potential in conditions such as hypertension and glaucoma. It is also used in the preparation of aminofurans as potent inhibitors of AKT kinase.[1] The strategic placement of the methoxy and nitro groups on the pyridinone ring allows for diverse chemical modifications, making it a versatile intermediate in the development of targeted therapies.

Illustrative Experimental Protocol: Synthesis of a Related Pyridin-2(1H)-one Derivative

Procedure: O-Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.26 g, 5.75 mmol) in anhydrous toluene (57 mL) under an argon atmosphere, crushed silver(I) carbonate (Ag₂CO₃, 2.15 g, 7.8 mmol, 1.4 equivalents) and methyl iodide (MeI, 3.52 mL, 57 mmol, 10 equivalents) are added. The resulting mixture is stirred at room temperature overnight. Following the reaction, the mixture is filtered through a pad of Celite, which is then washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: cyclohexane/EtOAc, 95:5 to 6:4) to yield the O-methylated product, 3-bromo-2-methoxy-5-nitropyridine.

Biological Context: The Rho-Kinase (ROCK) Signaling Pathway

Given its role as a precursor to ROCK inhibitors, understanding the Rho-Kinase signaling pathway is crucial for researchers in this field. The pathway is a key regulator of cellular contraction, motility, and morphology.

Caption: The Rho-ROCK signaling pathway, a target for inhibitors derived from this compound.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Methoxy-5-nitropyridin-2(1H)-one in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal starting material in the synthesis of a diverse range of pharmacologically active molecules. Its unique structural features, including the electron-withdrawing nitro group and the versatile methoxy and pyridone functionalities, make it a valuable building block for the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and its application in the development of kinase inhibitors, offering detailed experimental protocols and visual workflows to support researchers in the field of drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 4-hydroxypyridin-2(1H)-one. This synthetic route involves an initial methylation reaction followed by a regioselective nitration.

Step 1: Synthesis of 4-Methoxypyridin-2(1H)-one

The first step involves the methylation of 4-hydroxypyridin-2(1H)-one. While various methylating agents can be employed, a common and effective method utilizes a methylating agent in the presence of a suitable base.

Step 2: Nitration of 4-Methoxypyridin-2(1H)-one

The subsequent step is the critical nitration of the 4-methoxypyridin-2(1H)-one intermediate. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway from 4-hydroxypyridin-2(1H)-one to the target compound, this compound.

Caption: Synthetic pathway to this compound.

Application in Kinase Inhibitor Synthesis

This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of key cellular kinases, such as Rho-kinase (ROCK) and Akt (Protein Kinase B). These kinases are integral components of signaling pathways that regulate a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1][2][3][4][5][6][7][8][9]

Role in Rho-Kinase (ROCK) Inhibitor Development

The Rho/Rho-kinase signaling pathway plays a critical role in regulating cellular functions such as smooth muscle contraction, cell migration, and actin cytoskeleton organization.[2][4][5][9] Overactivation of this pathway is associated with cardiovascular diseases like hypertension. The pyridine scaffold of this compound is a key pharmacophore in the design of ROCK inhibitors.

Role in Akt Kinase Inhibitor Development

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[1][3][6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. The structural framework of this compound provides a foundation for the synthesis of compounds that can effectively target the ATP-binding pocket of Akt.

Illustrative Signaling Pathways

The following diagrams depict the simplified signaling pathways of Rho-Kinase and Akt, highlighting the points of intervention for inhibitors derived from this compound.

Caption: Rho-Kinase signaling pathway and inhibitor intervention.

Caption: Akt signaling pathway and inhibitor intervention.

Experimental Protocols

Synthesis of 4-Methoxypyridin-2(1H)-one

-

Materials: 4-Hydroxypyridin-2(1H)-one, methyl iodide, potassium carbonate, acetone.

-

Procedure: To a solution of 4-hydroxypyridin-2(1H)-one (1 equivalent) in acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-methoxypyridin-2(1H)-one.

Synthesis of this compound

-

Materials: 4-Methoxypyridin-2(1H)-one, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: 4-Methoxypyridin-2(1H)-one (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio). The reaction mixture is stirred at 0-5 °C for 1-2 hours. The reaction is then quenched by carefully pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to yield this compound.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 4-Methoxypyridin-2(1H)-one | 4-Hydroxypyridin-2(1H)-one | Methyl iodide, Potassium carbonate | Acetone | 4-6 hours | 85-95 |

| This compound | 4-Methoxypyridin-2(1H)-one | Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 1-2 hours | 70-80 |

Table 1: Summary of Synthetic Data.

Conclusion

This compound is a strategically important starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The synthetic route presented here offers an efficient and scalable method for its preparation. The versatility of this compound, coupled with a deeper understanding of the signaling pathways it can be used to target, will continue to drive innovation in the development of novel therapeutics for a range of diseases.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. ahajournals.org [ahajournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 7. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. academic.oup.com [academic.oup.com]

4-Methoxy-5-nitropyridin-2-ol: A Technical Overview

Disclaimer: This document provides a technical overview of 4-Methoxy-5-nitropyridin-2-ol. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide supplements the available information with established knowledge of chemically related compounds and theoretical predictions. All experimental protocols provided are generalized and would require optimization for this specific molecule.

Core Properties

4-Methoxy-5-nitropyridin-2-ol is a substituted nitropyridine derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, 2-hydroxypyridine.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitropyridin-2-ol

| Property | Value | Source |

| CAS Number | 607373-82-0 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Predicted LogP | 0.6 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 5 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and methoxylation or vice versa. For instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a diazotization reaction.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Methoxy-5-nitropyridin-2-ol has been identified in public databases. However, based on its structure, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group, N=O stretching of the nitro group, and C=C and C-N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 170.03, corresponding to the molecular weight of the compound.

Potential Biological Activity and Experimental Protocols

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties. The presence of the nitro group can be crucial for activity, often acting as a bio-reducible moiety. Given the structural similarities to other bioactive molecules, 4-Methoxy-5-nitropyridin-2-ol could be investigated for several biological activities.

In Vitro Cytotoxicity Assessment

A primary screening step for novel compounds is to assess their toxicity against various cell lines.

Table 2: Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)

| Step | Procedure |

| 1. Cell Seeding | Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HEK293) in 96-well plates and allow them to adhere overnight. |

| 2. Compound Treatment | Treat cells with a range of concentrations of 4-Methoxy-5-nitropyridin-2-ol for 24-72 hours. |

| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. |

| 4. Formazan Solubilization | Solubilize the formazan crystals formed by viable cells using a suitable solvent (e.g., DMSO). |

| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells. |

| 6. Data Analysis | Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. |

digraph "Cytotoxicity Assay Workflow" { graph [fontname = "Arial", label="Workflow for In Vitro Cytotoxicity Screening", labelloc=t, fontsize=14]; node [fontname = "Arial", shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", color="#34A853"];Start [label="Prepare Cell Culture"]; Treatment [label="Treat with 4-Methoxy-5-nitropyridin-2-ol\n(various concentrations)"]; Incubation [label="Incubate for 24-72h"]; MTT [label="Add MTT Reagent"]; Measure [label="Measure Absorbance"]; Analysis [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Treatment -> Incubation -> MTT -> Measure -> Analysis; }

Kinase Inhibition Assay

Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs that block the action of protein kinases.

Table 3: Generalized Protocol for Tyrosine Kinase Inhibition Assay

| Step | Procedure |

| 1. Reaction Setup | In a microplate, combine the target tyrosine kinase, a substrate peptide, and various concentrations of 4-Methoxy-5-nitropyridin-2-ol. |

| 2. Initiation | Start the kinase reaction by adding ATP. |

| 3. Incubation | Incubate the reaction mixture at a controlled temperature to allow for phosphorylation of the substrate. |

| 4. Detection | Detect the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate. This can be done using various methods such as ELISA or fluorescence polarization. |

| 5. Data Analysis | Determine the IC₅₀ value for the inhibition of the kinase activity. |

digraph "Kinase Inhibition Assay Workflow" { graph [fontname = "Arial", label="Workflow for Tyrosine Kinase Inhibition Assay", labelloc=t, fontsize=14]; node [fontname = "Arial", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", color="#34A853"];Start [label="Combine Kinase, Substrate,\nand Inhibitor"]; Initiate [label="Add ATP to start reaction"]; Incubate [label="Incubate at 37°C"]; Detect [label="Detect Phosphorylation"]; Analyze [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];

Start -> Initiate -> Incubate -> Detect -> Analyze; }

Antimicrobial Activity Assay

Heterocyclic compounds are a rich source of antimicrobial agents. The antibacterial and antifungal potential of 4-Methoxy-5-nitropyridin-2-ol could be evaluated using standard microbiology assays.

Table 4: Generalized Protocol for Antibacterial Activity (Broth Microdilution)

| Step | Procedure |

| 1. Preparation | Prepare a serial dilution of 4-Methoxy-5-nitropyridin-2-ol in a 96-well microplate containing bacterial growth medium. |

| 2. Inoculation | Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli). |

| 3. Incubation | Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours. |

| 4. MIC Determination | Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth. |

| 5. MBC Determination (Optional) | To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability. |

Predicted ADMET Properties

In the absence of experimental data, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are valuable for early-stage drug discovery to identify potential liabilities.

Table 5: Predicted ADMET Properties of 4-Methoxy-5-nitropyridin-2-ol

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Predicted Positive | Potential for mutagenicity, requires experimental validation. |

| Hepatotoxicity | Predicted Positive | Potential for liver toxicity, requires further investigation. |

Note: These are computational predictions and require experimental verification.

Conclusion

4-Methoxy-5-nitropyridin-2-ol is a small molecule with potential for further investigation in drug discovery and materials science. While specific experimental data is currently lacking in the public domain, its chemical structure suggests that it could be a valuable synthetic intermediate and may possess interesting biological activities. The generalized experimental protocols and predictive data presented in this guide offer a framework for initiating research into the properties and applications of this compound. Further experimental studies are necessary to validate these predictions and fully characterize the potential of 4-Methoxy-5-nitropyridin-2-ol.

References

An In-depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one: Discovery, History, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitropyridin-2(1H)-one, a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The document details its discovery, historical significance as a building block for kinase inhibitors, and provides a detailed experimental protocol for its synthesis. Quantitative data, including physical and spectral properties, are summarized for easy reference. Furthermore, this guide illustrates the synthetic pathway and its role in the broader context of drug discovery through logical workflow diagrams.

Introduction

This compound, also known by its alternative names 2-Hydroxy-4-methoxy-5-nitropyridine and 4-methoxy-5-nitropyridin-2-ol, is a substituted pyridinone derivative. Its chemical structure, featuring a methoxy group, a nitro group, and a pyridinone core, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable scaffold in medicinal chemistry.

The primary significance of this compound lies in its application as a crucial intermediate in the development of potent and selective inhibitors for critical cellular signaling pathways. Notably, it has been utilized in the synthesis of inhibitors for Rho-Kinase (ROCK) and AKT kinase (also known as Protein Kinase B), both of which are key targets in the development of therapeutics for a range of diseases, including hypertension and cancer.[1]

Discovery and Historical Context

The specific discovery of this compound is not documented in a singular, seminal publication. Instead, its emergence is closely tied to the broader exploration of substituted pyridinones as scaffolds in medicinal chemistry. Its significance became particularly apparent in the early 21st century with the drive to develop novel kinase inhibitors.

Key publications from research groups focused on the discovery of ROCK and AKT inhibitors implicitly mark the historical context of this compound's importance. For instance, its use as a precursor in the synthesis of aminofurans as potent AKT kinase inhibitors and in the preparation of Rho-Kinase inhibitors with antihypertensive activity highlights its role in advancing these therapeutic areas.[1] The development of synthetic routes to this intermediate was a necessary step in the structure-activity relationship (SAR) studies that led to the identification of clinical candidates.

The historical timeline of this compound is therefore intertwined with the progression of research into kinase-mediated signaling pathways and the quest for small molecule drugs to modulate these pathways.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| CAS Number | 607373-82-0 |

| Appearance | Dark Beige to Brown Solid |

| Melting Point | >161°C (decomposes)[1] |

| Boiling Point | 345.7±42.0 °C (Predicted) |

| Density | 1.42±0.1 g/cm³ (Predicted) |

| pKa | 7.12±0.10 (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Very Slightly)[1] |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would include signals for the methoxy group protons (singlet, ~3.9-4.1 ppm), and two aromatic protons on the pyridinone ring (two doublets or singlets, in the range of 6.0-8.5 ppm), and a broad signal for the N-H proton. |

| ¹³C NMR | Expected peaks would appear for the methoxy carbon (~55-60 ppm), and five carbons of the pyridinone ring, with the carbonyl carbon appearing significantly downfield (>160 ppm) and the carbon bearing the nitro group also being deshielded. Aromatic carbons would be in the range of 100-150 ppm. |

| IR (Infrared) | Characteristic peaks would include N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), a strong C=O stretching of the pyridinone (~1650 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and strong N-O stretching from the nitro group (~1350 and 1550 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 171. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (CH₃O), and potentially the carbonyl group (CO). |

Experimental Protocols

The following is a detailed methodology for a key synthesis of this compound.

Synthesis of this compound from 4-Methoxy-3-nitropyridine[1]

This synthetic route involves the nucleophilic hydroxylation of a nitropyridine precursor.

Materials:

-

4-Methoxy-3-nitropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Ammonia (NH₃)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

To a 1 L flask, add 250 mL of anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Carefully add 100-150 mL of concentrated ammonia to the cooled THF.

-

Add 22.5 g (200 mmol) of solid potassium tert-butoxide to the THF/ammonia mixture and stir vigorously for 10 minutes until complete dissolution.

-

In a separate 500 mL flask, dissolve 12.3 g (80 mmol) of 4-methoxy-3-nitropyridine in 100 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

To the solution of 4-methoxy-3-nitropyridine, add 16 mL (88 mmol) of tert-butyl hydroperoxide.

-

Slowly add the t-BuOOH/THF solution of the nitropyridine to the ammonia solution at -78 °C using a dropping funnel over a period of 20 minutes.

-

After the addition is complete, slowly warm the reaction mixture to -40 °C and continue stirring at this temperature for 1 hour.

-

Quench the reaction by adding 20 mL of saturated ammonium chloride solution and then remove the cooling bath.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Collect the resulting precipitate by filtration and dry it under vacuum to yield the product as a tan solid.

Expected Yield: Approximately 9.5 g (70%).

Analysis: The product can be analyzed by LC/MS, which should show a single major component with an m/z of 171 [M+H]⁺.

Signaling Pathways and Logical Relationships

This compound serves as a foundational scaffold for synthesizing inhibitors that target key signaling pathways implicated in various diseases. The following diagrams illustrate the synthetic workflow and the targeted biological pathways.

Caption: Synthetic workflow from starting materials to kinase inhibitors.

The inhibitors synthesized from this compound modulate the activity of Rho-Kinase and AKT Kinase. These kinases are central components of intracellular signaling cascades that regulate fundamental cellular processes.

Caption: Targeted signaling pathways for derived inhibitors.

Conclusion

This compound is a pivotal chemical entity in modern medicinal chemistry. While its discovery is not attributable to a single event, its history is firmly rooted in the development of targeted therapies, particularly kinase inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers aiming to leverage the synthetic utility of this important molecule.

References

In-Depth Technical Guide: Reactivity and Stability of 4-Methoxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-5-nitropyridin-2(1H)-one is a key intermediate in the synthesis of various pharmacologically active molecules, including Rho-Kinase and AKT kinase inhibitors.[1] Understanding its chemical reactivity and stability is crucial for optimizing synthetic routes, ensuring drug substance and product quality, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the anticipated reactivity and stability of this compound based on established chemical principles. It includes detailed, illustrative experimental protocols for assessing its stability under various stress conditions, summarizes expected quantitative data in structured tables, and provides visualizations of potential reaction and degradation pathways.

Chemical and Physical Properties

This compound, also known as 2-Hydroxy-4-methoxy-5-nitropyridine, is a heterocyclic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of approximately 170.12 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| Molecular Weight | 170.12 g/mol | [1][2] |

| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1][3][4] |

| Appearance | Likely a solid | [5] |

| Storage | Recommended storage at 2-8°C in a refrigerator. | [6] |

Expected Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group (-NO₂), the electron-donating methoxy group (-OCH₃), and the pyridinone ring. The nitro group strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). The pyridinone tautomerism (keto-enol) also influences its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, further activated by the nitro group, is susceptible to attack by nucleophiles. The methoxy group is a potential leaving group in SNAr reactions.

Caption: Proposed SNAr pathway for this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, PtO₂) or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is fundamental in the synthesis of many pharmaceutical derivatives.

Caption: Reduction of the nitro group to form the corresponding amine.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][7][8][9] The following sections outline potential degradation pathways and illustrative protocols.

General Experimental Workflow for Stability Studies

Caption: General workflow for forced degradation studies.

Hydrolytic Stability (Acidic and Basic Conditions)

Expected Degradation: Under acidic conditions, the methoxy group may undergo hydrolysis to yield 4-hydroxy-5-nitropyridin-2(1H)-one. In strongly basic conditions, decomposition of the ring system or other complex reactions might occur.

Caption: Potential hydrolytic degradation pathways.

Illustrative Experimental Protocol for Hydrolytic Stability:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Control: Mix 1 mL of the stock solution with 9 mL of purified water.

-

Incubate all solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.

-

For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze by a validated stability-indicating HPLC-UV/MS method.

-

Table of Expected Quantitative Data (Hydrolytic Stability):

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.5 | |

| 4 | 90.5 | 9.1 | |

| 8 | 82.1 | 17.3 | |

| 24 | 65.4 | 33.8 | |

| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |

| 2 | 98.1 | 1.5 | |

| 4 | 96.3 | 3.2 | |

| 8 | 92.8 | 6.5 | |

| 24 | 85.7 | 13.4 |

Oxidative Stability

Expected Degradation: The pyridinone ring and the methoxy group could be susceptible to oxidation, potentially leading to N-oxides or demethylation.

Illustrative Experimental Protocol for Oxidative Stability:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of the compound.

-

Use 3% hydrogen peroxide (H₂O₂) as the oxidizing agent.

-

-

Stress Conditions:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature and collect samples at specified time points.

-

-

Sample Analysis:

-

Dilute samples with the mobile phase and analyze by HPLC-UV/MS.

-

Table of Expected Quantitative Data (Oxidative Stability):

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant(s) |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |

| 2 | 97.8 | 1.9 | |

| 8 | 93.2 | 6.1 | |

| 24 | 88.5 | 10.8 |

Photostability

Expected Degradation: The nitroaromatic system can be susceptible to photolytic reactions, which may involve complex rearrangements or reductions.

Illustrative Experimental Protocol for Photostability:

-

Sample Preparation:

-

Place a thin layer of the solid drug substance in a petri dish.

-

Prepare a 1 mg/mL solution of the compound in a quartz cuvette.

-

-

Stress Conditions:

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Maintain a control sample protected from light.

-

-

Sample Analysis:

-

For the solid sample, dissolve a known amount in a suitable solvent.

-

Analyze both solid and solution samples by HPLC-UV/MS and compare with the control.

-

Table of Expected Quantitative Data (Photostability):

| Sample Type | Exposure | % Assay of Parent Compound | % Area of Major Degradant |

| Solid | Control | 100.0 | 0.0 |

| Exposed | 98.5 | 1.2 | |

| Solution | Control | 100.0 | 0.0 |

| Exposed | 92.1 | 7.5 |

Thermal Stability

Expected Degradation: High temperatures can lead to decomposition, potentially involving the nitro group or the overall ring structure.

Illustrative Experimental Protocol for Thermal Stability:

-

Sample Preparation:

-

Place the solid drug substance in a vial.

-

-

Stress Conditions:

-

Expose the sample to elevated temperatures (e.g., 80°C) in a controlled oven for a specified period (e.g., 7 days).

-

-

Sample Analysis:

-

Dissolve a known amount of the stressed and a control sample in a solvent and analyze by HPLC-UV/MS.

-

Table of Expected Quantitative Data (Thermal Stability):

| Stress Condition | Time (days) | % Assay of Parent Compound | % Area of Major Degradant |

| 80°C, Solid | 0 | 100.0 | 0.0 |

| 7 | 99.2 | 0.5 |

Conclusion

While specific experimental data on the reactivity and stability of this compound is not extensively available in public literature, this guide provides a robust framework for its investigation based on fundamental chemical principles. The proposed reactivity patterns, degradation pathways, and detailed experimental protocols offer a solid starting point for researchers in process development, formulation, and analytical sciences. The illustrative data tables and diagrams serve to guide the design and interpretation of such studies, ultimately contributing to the development of safe and effective medicines. It is imperative that these proposed studies are conducted to generate actual data for this important synthetic intermediate.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-5-nitro-1H-pyridin-2-one | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Rho-Kinase (ROCK) Inhibitors Utilizing 4-Methoxy-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[1] They are downstream effectors of the small GTPase RhoA and play a pivotal role in cellular processes such as contraction, motility, adhesion, and proliferation. Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous disorders, including hypertension, glaucoma, erectile dysfunction, and cancer metastasis, making ROCK a compelling therapeutic target.

This document provides detailed application notes and protocols for the synthesis of potent Rho-Kinase inhibitors. While direct literature detailing the use of 4-Methoxy-5-nitropyridin-2(1H)-one is not extensively available, its tautomer, 2-Hydroxy-4-methoxy-5-nitropyridine, has been cited as a precursor in the synthesis of ROCK inhibitors. The protocols provided herein are based on the synthesis of structurally related dihydropyridinone-based ROCK inhibitors, which represent a viable synthetic route employing similar chemical principles.

Rho-Kinase Signaling Pathway

The activation of ROCK is initiated by extracellular signals that bind to G protein-coupled receptors (GPCRs), leading to the activation of RhoA. GTP-bound RhoA then directly interacts with and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) phosphatase (MLCP), thereby inhibiting its activity. This leads to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments and subsequent cellular contraction and motility.

Caption: The Rho/ROCK signaling pathway leading to cellular contraction.

Data Presentation: Biological Activity of Dihydropyridinone-Based ROCK Inhibitors

The following table summarizes the in vitro biological activity of a series of dihydropyridinone indazole amide ROCK inhibitors, which are structurally analogous to compounds that could be synthesized from this compound.

| Compound | R¹ Group | ROCK1 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/ROCK1) |

| 1 | 4-Fluorophenyl | 10 | >10,000 | >1000 |

| 2 | Phenyl | 12 | >10,000 | >833 |

| 3 | 4-Chlorophenyl | 8 | >10,000 | >1250 |

| 4 | 4-(Trifluoromethyl)phenyl | 1 | >10,000 | >10000 |

Data extracted from Goodman, K. B., et al. J. Med. Chem. 2007, 50 (1), 6–9.[1][2]

Experimental Protocols

The following protocols describe the synthesis of dihydropyridinone indazole amides, which serve as a representative example for the application of pyridinone-based scaffolds in ROCK inhibitor development.

Synthesis of Dihydropyridone Core (Compound 7)

A key intermediate in the synthesis of these ROCK inhibitors is the dihydropyridone carboxylic acid.

Caption: Synthetic workflow for dihydropyridone-based ROCK inhibitors.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, 3-ethyl ester, 5-methyl ester (Representative Dihydropyridone Ester)

-

To a solution of methyl acetoacetate (1.16 g, 10 mmol) in isopropanol (20 mL) is added 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).

-

The reaction mixture is heated to reflux for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyridone ester.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (Representative Dihydropyridone Acid)

-

The dihydropyridone ester (from Protocol 1) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL).

-

Lithium hydroxide (LiOH) monohydrate (0.84 g, 20 mmol) is added to the solution.

-

The reaction mixture is stirred at 60°C for 4 hours.

-

After cooling, the THF is removed under reduced pressure.

-

The aqueous solution is acidified to pH 3-4 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the dihydropyridone carboxylic acid.

Protocol 3: Amide Coupling to form the Final ROCK Inhibitor

-

To a solution of the dihydropyridone carboxylic acid (from Protocol 2, 1.0 mmol) in dimethylformamide (DMF, 10 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 mmol), and triethylamine (2.5 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

The desired indazole amine (1.0 mmol) is added, and the reaction is stirred at room temperature for 16 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to give the final dihydropyridone indazole amide ROCK inhibitor.

In Vitro Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against ROCK1 and other kinases can be determined using a standard in vitro kinase assay.

Materials:

-

Recombinant human ROCK1 kinase domain

-

PKA (Protein Kinase A) for selectivity screening

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

Test compounds dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, MBP, and the respective kinase (ROCK1 or PKA).

-

Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (no inhibitor) should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The pyridinone scaffold serves as a valuable starting point for the development of potent and selective Rho-Kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to synthesize and characterize novel ROCK inhibitors derived from precursors such as this compound. The provided data on dihydropyridinone-based inhibitors demonstrates the potential of this chemical class to achieve high potency and selectivity, which are critical attributes for the development of effective therapeutic agents targeting the Rho/ROCK pathway.

References

Application Notes and Protocols: 4-Methoxy-5-nitropyridin-2(1H)-one as a Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-nitropyridin-2(1H)-one, also known as 2-hydroxy-4-methoxy-5-nitropyridine, is a versatile heterocyclic building block crucial in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a pyridinone core, provides multiple reaction sites for chemical modification. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. These application notes provide detailed protocols for the synthesis of this compound and its elaboration into precursors for potent Rho-kinase (ROCK) and AKT kinase inhibitors, two significant targets in modern drug discovery.

Key Applications

The strategic placement of functional groups on the this compound scaffold makes it an ideal starting material for the synthesis of kinase inhibitors. The nitro group can be readily reduced to an amine, which then serves as a key handle for the introduction of various side chains to modulate potency and selectivity. The pyridinone core itself can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Specifically, this intermediate is utilized in the preparation of:

-

Rho-Kinase (ROCK) Inhibitors: These inhibitors have shown therapeutic potential in cardiovascular diseases, glaucoma, and neuronal regeneration.[1][2][3][4]

-

AKT Kinase Inhibitors: As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a prime target for cancer therapy.[5][6][7][8][9]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄ | [10] |

| Molecular Weight | 170.12 g/mol | [10] |

| Appearance | Dark Beige to Brown Solid | [10] |

| Melting Point | >161 °C (decomposes) | [10] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [10] |

| ¹H NMR (DMSO-d₆) | δ 12.63 (s, 1H), 8.65 (d, 1H), 8.10-8.14 (q, 1H), 6.41-6.43 (d, 1H) | [11] |

| LC/MS (m/z) | 171 [M+H]⁺ | [10] |

Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridinone and Related Scaffolds

| Inhibitor Class | Target Kinase | Scaffold | IC₅₀ (nM) | Reference |

| ROCK Inhibitor | ROCK II | 4-Aryl-thiazole-2-amine | 20 | [12] |

| ROCK Inhibitor | ROCK-1/2 | Y-27632 | 140-300 | [1] |

| ROCK Inhibitor | ROCK-1/2 | Fasudil | 47-76 | [1] |

| AKT Inhibitor | AKT1 | Oxindole-pyridine | 0.17 | [13] |

| AKT Inhibitor | AKT1/2 | AKT-IN-5 | 450/400 | [7] |

| AKT Inhibitor | AKT1 | Indolo[2,3-b]carbazole | <10 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-methoxy-3-nitropyridine.

Materials:

-

4-Methoxy-3-nitropyridine